(3-Nitrophenyl)methanesulfonyl chloride
Overview
Description
(3-Nitrophenyl)methanesulfonyl chloride , also known as 3-Nitrobenzenesulfonyl chloride , is a chemical compound with the empirical formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic ring.
Scientific Research Applications
Synthesis Methodologies
(3-Nitrophenyl)methanesulfonyl chloride has been utilized in the synthesis of complex organic compounds. For instance, it has been used in the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine through multi-step reactions starting from benzyl chloride. This process demonstrates the compound's utility in constructing nitrogen-containing heterocycles with high yields Xin Fei (2004). Additionally, it serves as a precursor for synthesizing aromatic self-assembled monolayers (SAMs) on gold surfaces, indicating its importance in materials science for creating well-ordered molecular assemblies Abdelaziz Houmam et al. (2011).
Electrochemical Studies
Electrochemical reduction studies of p-nitrophenyl methyl sulfone, a related compound, have revealed insights into the behavior of electrogenerated radical anions and their reactions. Such studies highlight the stability and reactivity of radical anions derived from nitro-substituted sulfones, contributing to our understanding of redox chemistry and potential applications in electron transfer reactions J. Pilard et al. (2001).
Surface Modification
4-Nitrophenyl sulfenyl chloride, closely related to this compound, has been explored as a new precursor for the formation of aromatic SAMs on gold, showcasing the compound's utility in modifying surface properties. This application is crucial for developing advanced materials with specific interactions at the molecular level Abdelaziz Houmam et al. (2011).
Mechanism of Action
Mode of Action
(3-Nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can undergo nucleophilic substitution reactions . It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 134 , suggesting that it may have good membrane permeability. It is also reported to have high gastrointestinal absorption .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity could be affected by the pH of the environment. Moreover, it should be stored under an inert atmosphere at room temperature to maintain its stability .
properties
IUPAC Name |
(3-nitrophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526466 | |
Record name | (3-Nitrophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58032-84-1 | |
Record name | (3-Nitrophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-nitrophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.